molecular formula C17H14ClN3O4 B5555662 4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No. B5555662
M. Wt: 359.8 g/mol
InChI Key: ABOSVFCBRNEBQM-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-chlorobenzyl)aminoacetyl]carbonohydrazonoyl}benzoic acid is a compound that belongs to the family of azo-benzoic acids. These compounds are of interest due to their diverse chemical and physical properties which make them applicable in various fields such as dyes, pigments, and potentially in pharmaceuticals, excluding drug use and dosage applications.

Synthesis Analysis

The synthesis of azo-benzoic acid derivatives involves several steps including the use of spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR to confirm the structures of the synthesized compounds. Molecular structures and geometries are often optimized using computational methods like the B3LYP density functional theory with a 6-31G(d) basis set (Baul et al., 2009).

Molecular Structure Analysis

The molecular structure of azo-benzoic acids and their derivatives are characterized by their planarity and the presence of azo–hydrazone tautomerism. The extent of these equilibria can vary based on the solvent composition and/or pH of the medium. This interplay between acid–base dissociation and tautomerism is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Azo-benzoic acids undergo various chemical reactions including acid-base dissociation and azo–hydrazone tautomerism. These reactions are influenced by external factors such as solvent type and pH levels. The ability of these compounds to undergo such reactions contributes to their chemical versatility and applicability in different domains.

Physical Properties Analysis

The physical properties of azo-benzoic acids derivatives, such as solubility and absorption spectra, are significantly influenced by their molecular structure. These properties are pivotal when considering these compounds for applications in dyeing and pigmentation, where color strength and fastness are important.

Chemical Properties Analysis

The chemical properties of azo-benzoic acids, such as reactivity towards other chemical species and stability under various conditions, are determined by their functional groups and molecular geometry. The presence of azo groups and carboxylic acid functionalities play a central role in the chemical behavior of these compounds.

Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, noting that irradiation led to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is relevant for understanding the photodecomposition behavior of chlorinated benzoic acids under environmental conditions (Crosby & Leitis, 1969).

Co-crystallisation of Benzoic Acid Derivatives

Skovsgaard and Bond (2009) explored the co-crystallization of benzoic acid derivatives, highlighting how these processes can yield various stoichiometric variants, polymorphs, and even influence the formation of twinning in crystals. Such research underlines the importance of benzoic acid derivatives in materials science, particularly in the development of novel crystalline structures (Skovsgaard & Bond, 2009).

Benzoic Acid in Foods

Del Olmo, Calzada, and Nuñez (2017) reviewed the occurrence and uses of benzoic acid and its derivatives in foods, emphasizing their roles as preservatives and flavoring agents. This comprehensive review also touches on the environmental distribution and human exposure to these compounds, offering a perspective on their widespread use and potential health implications (del Olmo, Calzada, & Nuñez, 2017).

Solid-State Versatility of Molecular Salts/Cocrystals

Oruganti et al. (2017) conducted a study on the molecular salts of 2-Chloro-4-nitrobenzoic acid, demonstrating the structural versatility and significance of halogen bonds in stabilizing crystal structures. Such insights are crucial for the design and development of new materials with tailored properties (Oruganti et al., 2017).

Safety and Hazards

The safety information for “4-[(4-Chlorobenzyl)amino]benzoic acid” indicates that it is an irritant .

properties

IUPAC Name

4-[(E)-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-14-7-3-11(4-8-14)9-19-15(22)16(23)21-20-10-12-1-5-13(6-2-12)17(24)25/h1-8,10H,9H2,(H,19,22)(H,21,23)(H,24,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSVFCBRNEBQM-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[({[(4-Chlorophenyl)methyl]carbamoyl}formamido)imino]methyl]benzoic acid

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